2-Chloro-1,4-dihydroquinoline
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Overview
Description
2-Chloro-1,4-dihydroquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the second position of the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of acidic catalysts . Another method involves the use of catalytic systems to facilitate the annulation reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic methodologies. These methods may include the use of microwave irradiation to accelerate the reaction rates and improve yields . Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities, such as antimicrobial and anticancer agents .
Scientific Research Applications
2-Chloro-1,4-dihydroquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,4-dihydroquinoline involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
2-Chloroquinoline: Similar in structure but lacks the hydrogenation at the 1,4-positions.
1,4-Dihydroquinoline: Lacks the chlorine atom at the second position.
Quinoline: The parent compound without any substitutions.
Uniqueness: 2-Chloro-1,4-dihydroquinoline is unique due to the presence of both the chlorine atom and the partially hydrogenated quinoline ring. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
58322-43-3 |
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Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-1,4-dihydroquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,6,11H,5H2 |
InChI Key |
LLKLHEFLPDOFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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